![molecular formula C22H19N3OS B2752317 N-(6-甲基苯并[2]噻唑-2-基)-2-苯基-N-(吡啶-2-基甲基)乙酰胺 CAS No. 941926-27-8](/img/structure/B2752317.png)
N-(6-甲基苯并[2]噻唑-2-基)-2-苯基-N-(吡啶-2-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . It’s a part of a series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds .
Synthesis Analysis
The compound was synthesized based on the optimization of the virtual screening hit compound N - (6-morpholinopyridin-3-yl)-2- (6-phenylimidazo [2,1-b]thiazol-3-yl)acetamide . The yield was 62%; mp: 231–233 °C .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Chemical Reactions Analysis
The compound was tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound 2- (6- (4-chlorophenyl)imidazo [2,1-b]thiazol-3-yl)-N- (6- (4- (4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), with slightly higher inhibition on VEGFR2 than 5a (5.72% and 3.76% inhibitory rate at 20 μM, respectively), was a potential inhibitor against MDA-MB-231 (IC 50 = 1.4 μM) compared with sorafenib (IC 50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC 50 = 22.6 μM) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .科学研究应用
合成与生物活性
抗癌活性:对噻唑衍生物(包括结构上与N-(6-甲基苯并[d]噻唑-2-基)-2-苯基-N-(吡啶-2-基甲基)乙酰胺相关的分子)的合成研究表明了它们的潜在抗癌特性。例如,一项研究重点介绍了从2-氯-N-苯基乙酰胺和N-(苯并[d]噻唑-2-基)-2-氯乙酰胺开始合成噻唑并[3,2-a]嘧啶酮产物,展示了它们在生产具有生物活性潜力的环化产物方面的用途 (Janardhan 等人,2014 年)。
光伏效率和配体-蛋白质相互作用:另一项研究调查了苯并噻唑啉酮乙酰胺类似物的光谱特性、配体-蛋白质相互作用和光伏效率。研究发现,这些化合物显示出良好的光收集效率和作为染料敏化太阳能电池 (DSSC) 中光敏剂的潜力,同时探索了它们的非线性光学活性和分子对接以了解与蛋白质的结合相互作用 (Mary 等人,2020 年)。
抗肿瘤评价:评估了源自类似乙酰胺前体的多功能取代杂环化合物的抗肿瘤活性。这些化合物通过不同的化学反应合成,对各种癌细胞系表现出显着的抑制作用,证明了这些分子的治疗潜力 (Shams 等人,2010 年)。
Src 激酶抑制和抗癌活性:对噻唑基 N-苄基取代的乙酰胺衍生物(包括与所讨论化合物相似的衍生物)的研究揭示了它们作为 Src 激酶(一种与癌症进展相关的蛋白质)抑制剂的作用。这些研究提供了对开发有效抗癌剂所需的构效关系的见解 (Fallah-Tafti 等人,2011 年)。
用于汞离子的荧光探针:探索了 2-羰基-3-(吡啶基氨基)咪唑并[1,2-a]吡啶的合成,包括 N-(6-甲基苯并[d]噻唑-2-基)-2-苯基-N-(吡啶-2-基甲基)乙酰胺的衍生物,以将其用作汞离子的荧光探针。这项研究证明了该化合物在环境监测和分析化学中的潜力 (Shao 等人,2011 年)。
未来方向
作用机制
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with COX enzymes, leading to their inhibition . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s derivatives have shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and reducing the production of pro-inflammatory molecules like prostaglandins, the compound can alleviate inflammation .
属性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-10-11-19-20(13-16)27-22(24-19)25(15-18-9-5-6-12-23-18)21(26)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYROAFXUGXQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。